molecular formula C12H20O3 B8496187 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester

4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester

Cat. No.: B8496187
M. Wt: 212.28 g/mol
InChI Key: PRDAPHHMHFGZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester: is an organic compound that belongs to the class of cyclohexanecarboxylates This compound is characterized by the presence of an ethyl ester group, an allyl group, and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester typically involves the esterification of 1-allyl-4-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanecarboxylates.

Scientific Research Applications

Chemistry: 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of cyclohexanecarboxylates on cellular processes and metabolic pathways.

Industry: this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the allyl and hydroxyl groups allows for specific interactions with target molecules, leading to desired biological effects.

Comparison with Similar Compounds

    Ethyl 4-hydroxycyclohexanecarboxylate: Similar structure but lacks the allyl group.

    Methyl 1-allyl-4-hydroxycyclohexanecarboxylate: Similar structure but has a methyl ester group instead of an ethyl ester group.

    Propyl 1-allyl-4-hydroxycyclohexanecarboxylate: Similar structure but has a propyl ester group instead of an ethyl ester group.

Uniqueness: 4-hydroxy-1-(2-propen-1-yl)Cyclohexanecarboxylic acid ethyl ester is unique due to the presence of both the allyl and ethyl ester groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4-hydroxy-1-prop-2-enylcyclohexane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-7-12(11(14)15-4-2)8-5-10(13)6-9-12/h3,10,13H,1,4-9H2,2H3

InChI Key

PRDAPHHMHFGZBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(CC1)O)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Allyl-4-hydroxy-cyclohexanecarboxylic acid ethyl ester was prepared by deprotecting Intermediate 98 using a method analogous to the method used to prepare Intermediate 67.
Name
Intermediate 98
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0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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